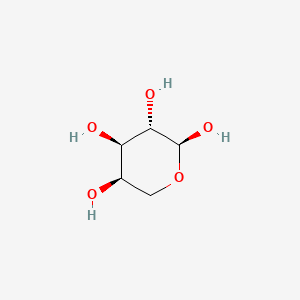alpha-D-arabinopyranose
CAS No.: 608-45-7
Cat. No.: VC3928041
Molecular Formula: C5H10O5
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 608-45-7 |
|---|---|
| Molecular Formula | C5H10O5 |
| Molecular Weight | 150.13 g/mol |
| IUPAC Name | (2S,3S,4R,5R)-oxane-2,3,4,5-tetrol |
| Standard InChI | InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5+/m1/s1 |
| Standard InChI Key | SRBFZHDQGSBBOR-MBMOQRBOSA-N |
| Isomeric SMILES | C1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O |
| SMILES | C1C(C(C(C(O1)O)O)O)O |
| Canonical SMILES | C1C(C(C(C(O1)O)O)O)O |
Introduction
Structural Characteristics of Alpha-D-Arabinopyranose
Molecular Configuration
Alpha-D-arabinopyranose adopts a chair conformation, with hydroxyl groups at positions 2, 3, and 4 in axial-equatorial-axial orientations, respectively . The anomeric carbon (C1) bears an α-oriented hydroxyl group, distinguishing it from the β-anomer, where this group is equatorial. Its IUPAC name, (2S,3S,4R,5R)-oxane-2,3,4,5-tetrol, reflects the stereochemistry of chiral centers . The compound’s SMILES notation, , encodes this configuration .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 150.13 g/mol | |
| CAS Registry Number | 608-45-7 | |
| InChIKey | SRBFZHDQGSBBOR-MBMOQRBOSA-N | |
| Melting Point (derivative) | 127–128°C (heptaacetate) |
Stereochemical Relationships
As an enantiomer of α-L-arabinopyranose, α-D-arabinopyranose exhibits opposite configurations at all chiral centers . Nuclear magnetic resonance (NMR) studies of its glycosides, such as β-D-xylopyranosyl-(1→3)-α-L-arabinofuranosyl-(1→3)-L-arabinose, reveal distinct anomeric proton signals (e.g., δ 5.56 ppm, ) that confirm the α-linkage . X-ray crystallography of derivatives like 3-O-α-D-glucopyranosyl-α-D-arabinopyranose monohydrate further validates the pyranose ring geometry .
Biosynthesis Pathways
In Protozoan Parasites
In Leishmania major, α-D-arabinopyranose is incorporated into LPGs via GDP-α-D-arabinopyranose (GDP-Arap), a nucleotide sugar synthesized from D-glucose . Key steps include:
-
Oxidative Decarboxylation: D-Glucose-6-phosphate enters the pentose phosphate pathway, yielding D-ribulose-5-phosphate.
-
Isomerization: D-Ribulose-5-phosphate isomerase (GFAT homolog) converts D-ribulose-5-phosphate to D-arabinose-5-phosphate .
-
Phosphorylation and Activation: D-Arabinose-1-kinase phosphorylates D-arabinose to D-arabinose-1-phosphate, which reacts with GTP to form GDP-Arap .
Table 2: Enzymes in GDP-Arap Biosynthesis
| Enzyme | Function | Organism |
|---|---|---|
| D-Arabinose-1-kinase | ATP-dependent phosphorylation of D-Ara | Crithidia fasciculata |
| GDP-Arap pyrophosphorylase | Condenses D-Ara-1-P with GTP | Leishmania major |
In Eukaryotic Systems
Human glutamine fructose-6-phosphate aminotransferase (GFAT) surprisingly catalyzes D-ribulose-5-phosphate isomerization to D-arabinose-5-phosphate, suggesting a conserved pathway from D-glucose to D-arabinose in eukaryotes . This metabolite may feed into D-erythroascorbate synthesis or cancer-associated N-glycans .
Biological Roles and Implications
Parasitic Virulence
In Leishmania, α-D-arabinopyranose terminates LPG side chains, mediating attachment to sandfly midguts . Deletion of GDP-Arap biosynthesis genes attenuates infectivity, highlighting its therapeutic targeting potential .
Human Health Connections
A 2022 study identified β1,3-linked D-arabinose in urinary N-glycans of cancer patients, with levels correlating with disease progression . This epitope, , mimics Lewis X structures, potentially interfering with immune recognition .
Synthetic and Analytical Approaches
Chemoenzymatic Synthesis
UDP-α-D-xylose and UDP-β-L-arabinose were synthesized via:
-
Chemical Phosphorylation: D-Xylose and L-arabinose converted to sugar-1-phosphates using tosylhydrazide .
-
Enzymatic Pyrophosphorylation: UDP-sugar pyrophosphorylases from Arabidopsis thaliana yield nucleotide sugars with >45% efficiency .
Derivatization and Characterization
Acetylation with pyridine-acetic anhydride produces per-O-acetylated derivatives (e.g., 1,2,3,4-tetra-O-acetyl-α-D-arabinopyranose), facilitating crystallization and mass spectrometric analysis . -NMR of the heptaacetate derivative shows acetyl methyl signals at δ 1.8–2.1 ppm and anomeric proton doublets at δ 5.4–6.1 ppm .
Applications and Future Directions
Therapeutic Development
Inhibitors of D-arabinose-1-kinase or GDP-Arap transferases could disrupt parasite glycoconjugate assembly, offering novel antiparasitic strategies .
Diagnostic Biomarkers
The urinary D-arabinose-containing N-glycan (Galβ1-4(D-Araβ1-3)GlcNAcβ1-4Manα1-3Manβ1-4GlcNAc) warrants validation as a pan-cancer biomarker .
Glycoengineering
Enzymatic synthesis routes enable large-scale production of α-D-arabinopyranose-containing glycans for vaccine adjuvants or drug delivery systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume